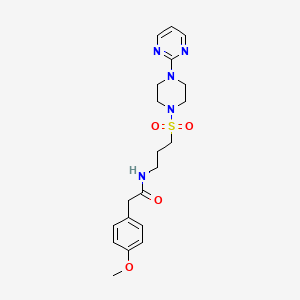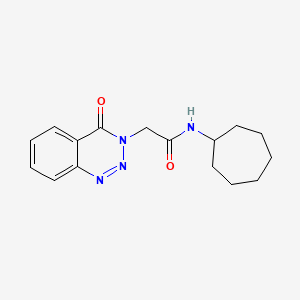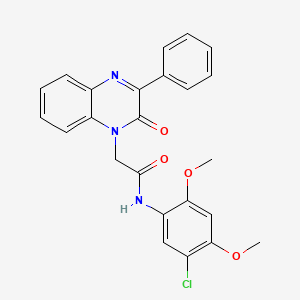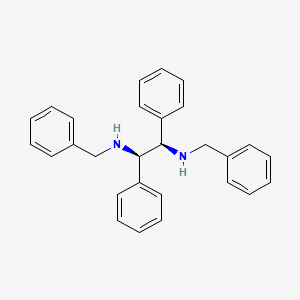![molecular formula C16H21N7O2S2 B2429876 3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 685860-40-6](/img/structure/B2429876.png)
3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The 1,3,4-thiadiazole moiety is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . This moiety is present in four isomeric forms: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities . They have been used in the synthesis of new potent antibacterial and antifungal agents .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Derivatives
Research has focused on the design and synthesis of novel compounds containing elements of the given chemical structure. These compounds have been evaluated for their potential biological activities, including their effects on triglyceride accumulation in cells and their hypoglycemic and hypolipidemic activities in animal models. One study highlighted the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione and evaluated their biological activity, identifying compounds with potential pharmacological interest (Kim et al., 2004).
Antimicrobial Activity
Derivatives have been synthesized and tested for antimicrobial activities, showing effectiveness against various bacterial strains. A specific study synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, demonstrating good antibacterial activity, particularly against gram-positive bacteria, and notable antifungal activity (Prakash et al., 2011).
Anticancer Activity
Compounds have been designed and synthesized to explore their anticancer activity. A study on the design, molecular modeling, and synthesis of purine-diones and pyridopyrimidine-diones revealed compounds that exhibited promising anticancer activity against human breast cancer cell lines, highlighting the potential for developing new anticancer agents (Hayallah, 2017).
Anticonvulsant Agents
The thiazole nucleus, incorporated into indolinone derivatives, has been evaluated for anticonvulsant properties. Research focusing on the synthesis and in vivo screening of these derivatives has identified compounds with significant anticonvulsant activity, underscoring their potential in treating convulsive disorders (Fayed et al., 2021).
Properties
IUPAC Name |
3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2S2/c1-10-19-20-16(27-10)26-9-8-23-11-12(21(2)15(25)18-13(11)24)17-14(23)22-6-4-3-5-7-22/h3-9H2,1-2H3,(H,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBVPOFUTCEZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429795.png)
![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2429797.png)




![2-(ethylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429804.png)

![N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2429808.png)

![6-[5-(2-Chlorophenyl)-3-methylfuran-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2429811.png)


